molecular formula C23H20N2O4 B1163941 PB-22 N-pentanoic acid metabolite

PB-22 N-pentanoic acid metabolite

Cat. No.: B1163941
M. Wt: 388.4
InChI Key: OHXYIFOJAQVPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Synthetic Cannabinoid Research and Emerging Compounds

Synthetic cannabinoids (SCs) are a diverse group of chemicals designed to mimic the effects of THC, the primary psychoactive component in cannabis. wikipedia.org These substances are often sold online as "designer drugs" and have been detected in herbal products since 2013. wikipedia.org The chemical structures of SCs are continuously modified by clandestine chemists to circumvent drug laws, leading to a steady stream of new and uncharacterized compounds. PB-22, also known as QUPIC or SGT-21, is a notable example, featuring a unique ester linkage at the indole (B1671886) 3-position. wikipedia.org This structural novelty presents a significant challenge for analytical testing and toxicological assessment.

Significance of Metabolite Characterization in Novel Psychoactive Substances (NPS) Analysis

Due to extensive and rapid metabolism, parent synthetic cannabinoids are often undetectable in blood and urine samples. researchgate.net This makes the identification and characterization of their metabolites crucial for confirming exposure. researchgate.netnih.gov By studying how the human body processes these substances, researchers can identify reliable biomarkers for analytical methods used in forensic toxicology and clinical settings. nih.govnih.gov This knowledge is essential for accurately documenting intake and understanding the potential pharmacodynamic and toxicological properties of these drugs. nih.gov

Overview of PB-22 N-Pentanoic Acid Metabolite within the Synthetic Cannabinoid Family

This compound is a significant metabolic product of the synthetic cannabinoid PB-22. medchemexpress.comcaymanchem.com Its formation is a result of metabolic processes that alter the parent compound within the body. nih.gov Research has identified this metabolite as a primary urinary biomarker for both PB-22 and its fluorinated analog, 5F-PB-22. cerilliant.com The presence of this specific metabolite in a biological sample provides strong evidence of exposure to the parent compound. nih.gov

Research Findings on this compound

The metabolic pathway of PB-22 has been a subject of scientific investigation to aid in its detection.

Metabolic Pathways of PB-22

Studies involving human hepatocyte incubation have been instrumental in elucidating the metabolic fate of PB-22. nih.gov The primary metabolic transformation is ester hydrolysis, which breaks the ester bond in the parent molecule. researchgate.netnih.gov This initial step is often followed by further oxidation and glucuronidation. researchgate.netnih.gov

One of the key metabolites formed through this process is PB-22 N-pentanoic acid. nih.gov This metabolite, along with others like pentylindole-3-carboxylic acid and hydroxypentyl-PB-22, are considered prime targets for analytical methods designed to detect PB-22 use in urine. nih.gov The metabolic profile of PB-22 is complex, with researchers having identified twenty different metabolites in total. researchgate.netnih.gov

Analytical Detection Methods

High-resolution mass spectrometry is a key technology used to identify and characterize PB-22 metabolites. nih.gov Techniques such as time-of-flight (TOF) scans and product ion scans with mass defect filtering are employed to analyze the complex datasets generated from metabolic studies. researchgate.netnih.gov These advanced analytical methods allow for the accurate identification of metabolites like PB-22 N-pentanoic acid in biological samples. nih.gov

For forensic and clinical testing, stable-labeled internal standards of PB-22 metabolites, including PB-22 5-Pentanoic acid metabolite-D5, are available to ensure the accuracy of GC/MS or LC/MS analyses. cerilliant.com

Interactive Data Tables

Below are interactive tables summarizing key information about PB-22 and its N-pentanoic acid metabolite.

Table 1: Chemical Identity of PB-22 and its N-Pentanoic Acid Metabolite

CompoundFormal NameCAS NumberMolecular Formula
PB-221-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl esterNot AvailableC23H22N2O2
This compound3-[(8-quinolinyloxy)carbonyl]-1H-indole-1-pentanoic acid2071638-22-5C23H20N2O4
PB-22 N-pentanoic acid-3-carboxyindole metabolite3-carboxy-1H-indole-1-pentanoic acid1630022-95-5C14H15NO4

Table 2: Key Research Findings on PB-22 Metabolism

Study FocusKey FindingReference
Human Hepatocyte IncubationPredominant metabolic pathway is ester hydrolysis, leading to various metabolites. researchgate.netnih.gov
Metabolite IdentificationTwenty metabolites of PB-22 have been identified. researchgate.netnih.gov
Major MetabolitesPB-22 N-pentanoic acid is a key urinary biomarker. nih.govcerilliant.com
Analytical TechniquesHigh-resolution mass spectrometry is crucial for detection. nih.gov

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4

InChI

InChI=1S/C23H20N2O4/c26-21(27)12-3-4-14-25-15-18(17-9-1-2-10-19(17)25)23(28)29-20-11-5-7-16-8-6-13-24-22(16)20/h1-2,5-11,13,15H,3-4,12,14H2,(H,26,27)

InChI Key

OHXYIFOJAQVPRU-UHFFFAOYSA-N

SMILES

O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCCCC(O)=O)C4=C3C=CC=C4

Synonyms

5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoic acid

Origin of Product

United States

Biotransformation Pathways and in Vitro Metabolic Profiling of Pb 22 N Pentanoic Acid Metabolite

Primary Metabolic Pathways Leading to PB-22 N-Pentanoic Acid Metabolite Formation

The generation of the this compound is a multi-step process involving several key enzymatic reactions. The primary pathways include ester hydrolysis, oxidative biotransformations, and for fluorinated analogs, oxidative defluorination.

Role of Ester Hydrolysis in Parent Compound Biotransformation

The initial and predominant metabolic step for PB-22 is the hydrolysis of the ester bond. nih.gov This reaction is catalyzed by esterase enzymes, such as acetylcholinesterase, and results in the cleavage of the 8-quinolinyl ester linkage. nih.govwikipedia.org This hydrolysis yields two primary products: 1-pentyl-1H-indole-3-carboxylic acid and 8-hydroxyquinoline. nih.gov The formation of the indole (B1671886) carboxylic acid derivative is a crucial prerequisite for subsequent metabolic transformations that lead to the N-pentanoic acid metabolite. Studies on analogous synthetic cannabinoids, such as JWH-018, also highlight ester hydrolysis as a key initial metabolic step. ontosight.ai This process is not unique to xenobiotics, as hydrolysis is a common reaction for various esters in aqueous biological environments. nih.govmasterorganicchemistry.com

Oxidative Biotransformations and Subsequent Carboxylation Processes

Following ester hydrolysis, the resulting 1-pentyl-1H-indole-3-carboxylic acid undergoes further oxidative biotransformation. nih.gov This involves the oxidation of the terminal methyl group of the N-pentyl side chain to a primary alcohol, which is then further oxidized to a carboxylic acid. This two-step oxidation process, mediated by cytochrome P450 (CYP) enzymes, results in the formation of the this compound. nih.gov This metabolite is characterized by the presence of a carboxylic acid group on the N-alkyl chain. caymanchem.com Similar oxidative pathways have been observed for other synthetic cannabinoids like JWH-018, where the N-pentyl chain is hydroxylated and subsequently carboxylated. nih.govmaastrichtuniversity.nl

Oxidative Defluorination of Fluorinated Analogues Yielding PB-22 Metabolites

In the case of fluorinated analogs of PB-22, such as 5F-PB-22 (1-(5-fluoropentyl)-8-quinolinyl ester-1H-indole-3-carboxylic acid), a process known as oxidative defluorination can occur. nih.gov This metabolic pathway involves the removal of the fluorine atom from the pentyl chain, which can then lead to the formation of PB-22 metabolites, including the this compound. nih.gov The enzymatic removal of fluorine from organic compounds is a known biological process, although it can be challenging for highly fluorinated molecules. acs.org Studies on 5F-PB-22 have shown that after the initial ester hydrolysis, the resulting 5-fluoropentylindole-3-carboxylic acid can undergo oxidative defluorination, ultimately yielding the same pentanoic acid metabolite as the non-fluorinated parent compound. nih.gov

Comparative In Vitro Metabolism Studies

To understand the metabolic fate of PB-22, researchers have utilized various in vitro systems that mimic human metabolism. These studies provide valuable insights into the formation of the N-pentanoic acid metabolite and help identify the most suitable biomarkers for detecting PB-22 use.

Analysis in Human Hepatic Systems (e.g., Liver Microsomes, Hepatocytes)

Human hepatic systems are the gold standard for in vitro drug metabolism studies. Incubations of PB-22 with pooled human hepatocytes have successfully generated and identified the this compound. nih.gov In these studies, PB-22 was extensively metabolized, with ester hydrolysis being the primary pathway. nih.gov The N-pentanoic acid metabolite was one of the major metabolites detected, alongside other hydroxylated and glucuronidated products. nih.gov For instance, a study involving the incubation of 10 μmol/L of PB-22 with human hepatocytes for up to 3 hours led to the identification of twenty different metabolites, with the N-pentanoic acid metabolite being a significant finding. nih.gov Similarly, studies using human liver microsomes (HLM) have shown rapid metabolism of related compounds like FDU-PB-22 and FUB-PB-22, with ester hydrolysis being a key step. nih.govnih.gov

Metabolic Profiles in Other Biological Systems (e.g., Fungal Models like Cunninghamella elegans)

Fungal models, particularly the species Cunninghamella elegans, are often used as a microbial model for mammalian drug metabolism due to their diverse enzymatic capabilities, including cytochrome P450 monooxygenases. nih.govnih.govst-andrews.ac.uk While specific data on the metabolism of PB-22 by Cunninghamella elegans to form the N-pentanoic acid metabolite is not extensively detailed in the provided context, this fungal species has been shown to effectively metabolize a wide range of xenobiotics, including other synthetic cannabinoids and drugs, through pathways analogous to those in humans. nih.govresearchgate.netrsc.org For example, Cunninghamella species can perform hydroxylations and other oxidative reactions that are crucial for the formation of metabolites like the N-pentanoic acid derivative. nih.gov The use of such models can provide a preliminary understanding of metabolic pathways before moving to more complex and resource-intensive human-derived systems. nih.gov

Enzymatic Mechanisms of Formation

The formation of the this compound is a critical step in the biotransformation of the parent compound, PB-22. This process is primarily mediated by specific enzymes within the body, which can be categorized into Phase I and Phase II metabolic reactions. Phase I reactions, such as hydrolysis, introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to facilitate excretion. fiveable.melongdom.orgpharmaguideline.com

Identification of Carboxylesterase Involvement

The primary pathway for the formation of the this compound is through the enzymatic hydrolysis of the ester linkage in the parent PB-22 molecule. Research has identified that human carboxylesterases (hCES) are the key enzymes responsible for this metabolic step. nih.govnih.govresearchgate.net

Specifically, Carboxylesterase 1 (CES1) has been identified as the major human hepatic enzyme that catalyzes the hydrolysis of PB-22. nih.govresearchgate.net In vitro studies using human liver microsomes (HLM) have demonstrated that the hydrolysis of the ester group is a significant metabolic pathway for synthetic cannabinoids containing this feature. nih.gov Incubations of PB-22 with recombinant carboxylesterases confirmed that CES1 is the principal enzyme driving this reaction. nih.govresearchgate.net This enzymatic action cleaves the quinolin-8-yl ester, resulting in the formation of the corresponding carboxylic acid metabolite, PB-22 N-pentanoic acid. nih.govresearchgate.netcaymanchem.com The involvement of carboxylesterases highlights their crucial role in the metabolism of not only therapeutic drugs but also xenobiotics like synthetic cannabinoids. nih.govnih.govresearchgate.net

Contribution of Other Phase I and Phase II Enzymes

Phase I Reactions: Beyond the initial ester hydrolysis, the PB-22 molecule can undergo other Phase I metabolic transformations. A common pathway for synthetic cannabinoids is the hydroxylation of the N-pentyl chain. nih.gov This oxidation reaction, typically catalyzed by Cytochrome P450 (CYP) enzymes, can lead to the formation of various hydroxylated metabolites, such as PB-22 N-(5-hydroxypentyl) metabolite. nih.govcaymanchem.com Studies on similar synthetic cannabinoids have shown the involvement of multiple CYP isozymes, including CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5, in such hydroxylation reactions. oup.com These oxidative reactions increase the polarity of the molecule, preparing it for subsequent conjugation or excretion. fiveable.melongdom.org

Phase II Reactions: Following Phase I metabolism, the resulting metabolites, including the this compound and its hydroxylated counterparts, can undergo Phase II conjugation reactions. nih.govnih.gov The most common Phase II reaction is glucuronidation, where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to a functional group (like a hydroxyl or carboxyl group). nih.govijpcbs.com This process significantly increases the water solubility of the metabolites, which facilitates their elimination from the body, primarily through urine. pharmaguideline.comijpcbs.com For instance, studies on related compounds have identified glucuronidated metabolites in human hepatocyte samples, confirming this metabolic route. nih.govnih.gov

The interplay between Phase I and Phase II enzymes results in a diverse range of metabolites. The this compound is a prominent biomarker for PB-22 consumption precisely because it is a direct product of the primary hydrolytic pathway. cerilliant.com

Advanced Analytical Methodologies for the Detection and Quantification of Pb 22 N Pentanoic Acid Metabolite

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the analysis of synthetic cannabinoid metabolites due to its high sensitivity and specificity. This technique allows for the separation of complex biological matrix components and the unambiguous identification of target analytes at trace levels.

Method Development and Optimization for Trace Analysis

Developing a robust LC-MS/MS method for the PB-22 N-pentanoic acid metabolite requires careful optimization of several key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Urine is the most common matrix for monitoring synthetic cannabinoid use. As metabolites are often excreted as glucuronide conjugates, a hydrolysis step is essential to cleave the conjugate and release the free metabolite. Enzymatic hydrolysis using β-glucuronidase is a common and effective approach. Following hydrolysis, a sample clean-up and concentration step, typically solid-phase extraction (SPE), is performed to remove matrix interferences and enhance analytical sensitivity.

Chromatographic Separation: Reversed-phase ultra-high-performance liquid chromatography (UHPLC) is typically employed to achieve rapid and efficient separation of the target metabolite from other related compounds. Optimization involves selecting the appropriate column chemistry (e.g., C18) and mobile phase gradient. A typical mobile phase consists of water and an organic solvent like acetonitrile (B52724) or methanol, both containing a small percentage of an acidifier such as formic acid to improve peak shape and ionization efficiency.

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity. In this mode, a specific precursor ion (the protonated or deprotonated molecule of the this compound) is selected and fragmented, and one or more specific product ions are monitored. This precursor-to-product ion transition is highly specific to the analyte. Method validation ensures the assay is linear, accurate, precise, and free from significant matrix effects, with limits of detection often reaching the low nanogram-per-milliliter range.

Table 1: Example Parameters for LC-MS/MS Method

Parameter Typical Condition Purpose
Sample Preparation Enzymatic hydrolysis (β-glucuronidase) followed by SPE Cleave glucuronide conjugates and remove matrix interferences.
LC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm) Separation of analytes based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in Water Aqueous component of the mobile phase.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol Organic component for elution.
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Generation of gas-phase ions from the analyte.
MS Analysis Mode Multiple Reaction Monitoring (MRM) Highly selective and sensitive quantification.
MRM Transitions Specific precursor ion → product ion(s) Unambiguous identification and quantification of the target.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Structural Elucidation

While tandem quadrupole MS is excellent for targeted quantification, high-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap, is indispensable for identifying unknown metabolites and elucidating their structures.

HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental formula of a metabolite. This is a crucial first step in identification. In metabolic studies, samples (e.g., from human hepatocyte incubations) are analyzed in full-scan mode to detect all potential metabolites. nih.gov When a potential metabolite is detected, the instrument automatically performs a product ion scan (MS/MS) to generate a high-resolution fragmentation spectrum.

For PB-22, studies using HRMS have successfully identified numerous metabolites. The predominant metabolic pathway was found to be ester hydrolysis, leading to the formation of pentylindole-3-carboxylic acid, which is then further oxidized to create the this compound. nih.gov The high-resolution MS/MS spectra provide detailed structural information, allowing researchers to pinpoint the site of metabolic modification. This capability was instrumental in confirming the biotransformation pathways of PB-22 and its fluorinated analog, 5F-PB-22. nih.govnih.gov

Table 2: Major PB-22 Phase I Metabolites Identified by HRMS in Human Hepatocyte Studies

Metabolite Biotransformation Observed m/z [M+H]⁺
PB-22 N-pentanoic acid Ester hydrolysis + Oxidation 262.1074
PB-22 N-(5-hydroxypentyl) Ester hydrolysis + Hydroxylation 264.1231
Pentylindole-3-carboxylic acid Ester hydrolysis 246.1281
Hydroxypentyl-PB-22 Hydroxylation 375.1809

Data synthesized from findings in metabolic studies. nih.govoup.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Although less common than LC-MS for this class of metabolites, GC-MS can be applied, provided that specific challenges related to the analyte's chemical properties are addressed.

Addressing Thermal Degradation Phenomena in GC-MS Analysis

The primary challenge in analyzing the this compound by GC-MS is its low volatility and thermal instability. Carboxylic acids are polar and prone to thermal degradation in the hot GC injector port. Direct injection of the underivatized metabolite would likely lead to poor peak shape, low response, and decomposition. Studies have shown that the parent compound PB-22 (QUPIC) can degrade into multiple products when analyzed by GC-MS, particularly in alcoholic solvents. researchgate.net

To overcome this, a chemical derivatization step is mandatory. This process modifies the functional groups of the analyte to make it more volatile and thermally stable. For the carboxylic acid group in the this compound, common derivatization strategies include:

Esterification: Converting the carboxylic acid to its corresponding methyl or ethyl ester.

Silylation: Reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) derivative. vcu.edu

This derivatization step adds complexity and time to the sample preparation workflow but is essential for successful GC-MS analysis. vcu.edu Once derivatized, the analyte can be separated on a standard non-polar capillary GC column and identified by its mass spectrum.

Immunoassay-Based Screening Techniques

Immunoassays offer a rapid and high-throughput method for preliminary screening of biological samples, making them suitable for large-scale drug testing programs.

Development and Validation of Enzyme-Linked Immunosorbent Assays (ELISA) for Metabolite Detection

Currently, there are no commercially available ELISA kits specifically designed and validated solely for the detection of the this compound. The development of such an assay would require producing a specific antibody that recognizes the metabolite, a process that is both time-consuming and expensive.

Instead, toxicological screening relies on broader-spectrum immunoassays developed to detect classes of synthetic cannabinoids. nih.gov These assays utilize antibodies that recognize common structural features shared by multiple compounds and their metabolites. For example, some ELISA kits target the N-pentanoic acid metabolite of JWH-018, which shares structural similarities with the corresponding PB-22 metabolite.

The utility of these assays depends on their cross-reactivity profile. A given assay may show significant cross-reactivity with the this compound, allowing for its detection, but it will also react with other related compounds. Therefore, a positive result from an immunoassay is considered presumptive. It indicates the possible presence of a synthetic cannabinoid from a particular structural class but does not definitively identify the specific compound. All presumptive positive results from an ELISA must be confirmed by a more specific and sensitive technique, such as LC-MS/MS, to provide a definitive identification and quantification. nih.gov

Sample Preparation Strategies for Biological Matrices

The complexity of biological matrices necessitates extensive sample cleanup to remove interfering substances before instrumental analysis. The goal is to isolate the target analyte, this compound, thereby enhancing the sensitivity and reliability of the detection method.

Various extraction techniques are employed to isolate synthetic cannabinoid metabolites from biological samples. The choice of method depends on the matrix (e.g., blood, urine, oral fluid) and the specific requirements of the analytical workflow.

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning and concentrating analytes from complex mixtures. unitedchem.comnih.gov For synthetic cannabinoid metabolites, SPE protocols often utilize polymeric or reversed-phase silica-based sorbents. unitedchem.comnih.govnih.gov A typical SPE procedure for urine or blood involves conditioning the cartridge, loading the pre-treated sample, washing away interferences with a specific buffer and/or solvent mixture, and finally eluting the target analytes with an organic solvent like ethyl acetate (B1210297) or a mixture containing isopropanol. unitedchem.comnih.gov The structures and pKa values of synthetic cannabinoid metabolites make them suitable for cleanup using SPE. unitedchem.com One study on 61 synthetic cannabinoid metabolites used a phenyl-based SPE sorbent, achieving recoveries between 43% and 97%. nih.gov

Supported Liquid Extraction (SLE): This technique offers a faster alternative to traditional SPE. biotage.com In SLE, the aqueous sample is loaded onto a cartridge containing a high-surface-area inert solid (diatomaceous earth). The sample disperses over the solid, and a water-immiscible organic solvent is then used to elute the analytes, leaving behind polar interferences. Methods using SLE for synthetic cannabinoids in whole blood have demonstrated good recoveries (often above 60%) and clean extracts with minimal matrix effects. biotage.comchromatographyonline.com

Liquid-Liquid Extraction (LLE): This classic extraction method is also utilized. One validated method for analyzing 32 synthetic cannabinoid metabolites in urine employed LLE with a 1-chlorobutane:isopropyl alcohol (70:30) mixture following enzymatic hydrolysis. researchgate.net

The selection of the extraction method is critical, as it directly impacts sample cleanliness, analyte recovery, and ultimately, the quality of the analytical results.

In the body, drugs and their metabolites undergo Phase II metabolism, where they are conjugated with polar molecules, such as glucuronic acid, to increase their water solubility and facilitate excretion. sigmaaldrich.com This process forms glucuronides. For comprehensive toxicological analysis, especially in urine, it is often necessary to cleave these conjugates to release the free metabolite before extraction and analysis. sigmaaldrich.com

The enzyme β-glucuronidase is commonly used for the enzymatic hydrolysis of glucuronide conjugates. sigmaaldrich.comsigmaaldrich.com This step is crucial because the polar glucuronide metabolites may not be easily retained during reversed-phase chromatography or effectively extracted with organic solvents. sigmaaldrich.com

The efficiency of this enzymatic reaction is influenced by several factors:

Enzyme Source: β-glucuronidases are available from various sources, including Escherichia coli (E. coli) and marine mollusks like Helix pomatia and limpets (Patella vulgata). sigmaaldrich.comsigmaaldrich.comnih.gov The choice of enzyme can be critical, as different enzymes exhibit varying effectiveness towards different types of conjugates (e.g., O-glucuronides vs. N-glucuronides). nih.gov For instance, enzymes from Helix pomatia have been shown to be effective for simultaneously hydrolyzing both O- and N-glucuronides under specific conditions. nih.gov

Incubation Conditions: Optimal hydrolysis depends on pH, temperature, and incubation time. sigmaaldrich.com For example, a common procedure involves incubating the urine sample with β-glucuronidase at a controlled pH (e.g., 5.0) and temperature (e.g., 37°C to 65°C) for a period ranging from 30 minutes to several hours. unitedchem.comnih.gov

Enzyme Concentration: The amount of enzyme used must be sufficient to ensure complete hydrolysis of the conjugates present in the sample. nih.gov

Optimizing these conditions is a key part of method development to ensure that the total concentration of the this compound (both free and conjugated) is accurately measured. sigmaaldrich.comnih.gov

Method Validation Parameters in Analytical Research

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must undergo a thorough validation process. For the quantification of this compound, key validation parameters are established according to scientific guidelines. nih.govnih.gov

These parameters define the performance characteristics of the analytical method.

Sensitivity: This refers to the method's ability to detect and quantify low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov For methods analyzing synthetic cannabinoid metabolites, LODs are often in the low nanogram per milliliter (ng/mL) or even sub-ng/mL range. researchgate.netnih.govnih.gov

Selectivity: This is the ability of the method to differentiate and quantify the target analyte in the presence of other components in the sample, such as other metabolites, endogenous compounds, or other drugs. nih.gov In LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection using specific precursor-to-product ion transitions.

Linearity: This assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and its linearity is typically evaluated by the coefficient of determination (R²), with values greater than 0.99 being desirable. nih.gov

Table 1: Examples of Method Validation Parameters for Synthetic Cannabinoid Metabolites

Analyte GroupMatrixLOD (ng/mL)LOQ (ng/mL)Linearity Range (ng/mL)Reference
61 Synthetic Cannabinoid MetabolitesUrine0.025 - 0.5Not SpecifiedNot Specified nih.gov
5F-CUMYL-PICA & 5F-MDMB-PICABlood0.1 - 0.110.500.5 - 500 nih.gov
72 Synthetic Cannabinoids & MetabolitesOral Fluid0.4 - 3.81.1 - 11.6Not Specified nih.gov
5F-ADBICA & 5F-NPB-22Whole Blood & Urine0.01 - 0.120.03 - 0.36Not Specified researchgate.net

Biological matrices are inherently complex and contain numerous endogenous components like salts, lipids, and proteins.

Matrix Effects: When using LC-MS/MS, co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source. core.ac.uknih.gov This interference, known as the matrix effect, can either decrease (ion suppression) or increase (ion enhancement) the analyte's signal, leading to inaccurate quantification. core.ac.uknih.gov It is a significant challenge that must be carefully evaluated during method validation. core.ac.uk The effect is typically assessed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a clean solvent. nih.gov Values less than 100% indicate suppression, while values greater than 100% indicate enhancement. nih.gov

Analytical Interferences: These can arise from other drugs, metabolites, or endogenous substances that may have similar chromatographic retention times or mass spectrometric properties to the this compound. The selectivity of the method is rigorously tested to ensure that no such interferences produce a false positive or affect the accuracy of the quantification.

Table 2: Reported Matrix Effect and Recovery Data for Synthetic Cannabinoid Analytical Methods

Analyte GroupExtraction MethodMatrix Effect (%)Recovery (%)Reference
61 Synthetic Cannabinoid MetabolitesSPE81 - 18543 - 97 nih.gov
5F-CUMYL-PICA & 5F-MDMB-PICASPE~15~91 nih.gov
5F-ADBICA & 5F-NPB-22LLE63.3 - 83.677.4 - 97.3 researchgate.net

Strategies to mitigate matrix effects include improving the sample cleanup procedure, optimizing chromatographic separation to isolate the analyte from interfering components, and using stable isotope-labeled internal standards, which are affected by matrix effects in the same way as the target analyte, thus compensating for variations in signal intensity. slideshare.net

Forensic and Toxicological Applications in Research Contexts

Role as a Biomarker for Parent Synthetic Cannabinoid Exposure

PB-22 N-pentanoic acid metabolite is recognized as a primary urinary biomarker for confirming the use of the synthetic cannabinoids PB-22 and its fluorinated counterpart, 5F-PB-22. nih.govcerilliant.com The parent compound, PB-22, is an indole-based synthetic cannabinoid featuring an ester linkage, a unique structural characteristic compared to earlier generations of SCs like JWH-018. wikipedia.org

Upon ingestion, both PB-22 and 5F-PB-22 undergo significant metabolic transformation. One of the principal metabolic pathways for PB-22 involves ester hydrolysis followed by oxidation of the N-pentyl side chain to form a carboxylic acid, resulting in this compound. nih.govresearchgate.net Similarly, the metabolism of 5F-PB-22 can involve oxidative defluorination, leading to the formation of PB-22 metabolites, including the shared this compound. nih.govresearchgate.net

The significance of this metabolite as a biomarker is underscored by its relatively high concentration and prolonged detection window in urine compared to the parent compound or other intermediate metabolites. nih.gov For instance, studies on the related compound JWH-018 show that its N-pentanoic acid metabolite is a reliable and long-term urinary marker. nih.govcerilliant.com This makes PB-22 N-pentanoic acid a crucial target for analytical methods designed to document the intake of PB-22 or 5F-PB-22. nih.govresearchgate.net

Table 1: Key Research Findings on PB-22 Metabolites

Parent Compound Key Metabolites Identified Recommended Biomarker(s) Source
PB-22 Pentylindole-3-carboxylic acid, Hydroxypentyl-PB-22, PB-22 pentanoic acid PB-22 pentanoic acid, Pentylindole-3-carboxylic acid researchgate.net, nih.gov

| 5F-PB-22 | 5'-fluoropentylindole-3-carboxylic acid, PB-22 pentanoic acid, Hydroxy-5F-PB-22 | 5'-fluoropentylindole-3-carboxylic acid, PB-22 pentanoic acid | researchgate.net, nih.gov |

Identification in Forensic Casework and Drug Screening Programs

The identification of this compound is a key component of forensic casework and comprehensive drug screening programs aiming to detect synthetic cannabinoid use. Given that parent compounds are often absent in urine samples, analytical methods are specifically developed to target major metabolites. frontiersin.orgnews-medical.net Certified reference materials for this compound are available for use in these applications, enabling accurate calibration and validation of testing methods in clinical toxicology and forensic analysis. caymanchem.comcreative-diagnostics.com

The primary analytical technique for the detection and quantification of this metabolite in biological matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). caymanchem.comnih.gov This method offers the high sensitivity and specificity required to detect the low concentrations typical of drug metabolites in complex samples like blood and urine. numberanalytics.com For example, a sensitive quantification method using LC-MS/MS has been successfully applied to detect PB-22 N-pentanoic acid in authentic urine specimens from individuals who have used 5F-PB-22. caymanchem.comcaymanchem.com It has also been identified in postmortem blood samples, highlighting its relevance in death investigations. nih.gov

Challenges in Detection and Confirmation within Complex Forensic Samples

Despite the availability of advanced analytical techniques, the detection and confirmation of this compound are not without challenges.

Metabolic Crossover: A significant challenge arises from the metabolic profile of 5F-PB-22. This compound can undergo defluorination to produce PB-22 metabolites. nih.govresearchgate.net Consequently, the detection of PB-22 N-pentanoic acid alone in a urine sample is not sufficient to definitively prove that the ingested parent compound was PB-22; it could also have been 5F-PB-22. frontiersin.org Differentiating between the two requires the simultaneous detection of unique metabolites, such as 5'-fluoropentylindole-3-carboxylic acid for 5F-PB-22. nih.govresearchgate.net

Matrix Effects: Biological samples such as blood and urine are complex matrices that can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov These interferences can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. To mitigate this, extensive sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, are often required before analysis. nih.gov

Availability of Reference Standards: The initial identification and subsequent routine monitoring of new psychoactive substance metabolites are often hampered by the lack of commercially available and certified reference standards. frontiersin.org While standards for PB-22 N-pentanoic acid are now available, the constant emergence of new synthetic cannabinoids means that forensic laboratories are in a perpetual race to acquire new reference materials for the latest metabolites. numberanalytics.com

Chemical Instability: The ester linkage in the parent compound PB-22 can be susceptible to hydrolysis, not only through in vivo metabolism but also potentially as an artifact of sample storage or preparation. nih.govresearchgate.net This highlights the need for careful handling and processing of samples to ensure that the detected metabolite profile accurately reflects in vivo metabolism.

Receptor Interactions and Functional Activity in Pre Clinical Models

In Vitro Cannabinoid Receptor Binding Assays (CB1 and CB2)

Direct competitive binding assays providing specific affinity constants (Ki) for PB-22 N-pentanoic acid metabolite at CB1 and CB2 receptors are not extensively reported in the peer-reviewed literature. Research has instead focused on functional assays to determine the activity of this metabolite. However, studies using a G-protein coupled receptor (GPCR) activation bioassay have demonstrated that the this compound is active at both cannabinoid receptors.

In one such study, at a concentration of 1 µM, the metabolite elicited a significant response at both CB1 and CB2 receptors. wikipedia.org It produced a 25.8% activation of the CB1 receptor and a 43.5% activation of the CB2 receptor relative to basal levels. wikipedia.org This indicates that the metabolite retains the ability to bind to and activate cannabinoid receptors, a common characteristic among the metabolites of many synthetic cannabinoids. caymanchem.com

Functional Activity Profiling in Cellular Reporter Assays (e.g., βarr2 Recruitment)

The functional activity of this compound has been evaluated using cellular reporter systems that measure receptor activation, such as those based on NanoLuc® binary technology which can monitor G-protein coupled receptor (GPCR) activation and downstream signaling pathways like β-arrestin2 (βarr2) recruitment. wikipedia.orgcaymanchem.com These assays provide insight into the efficacy of a compound at the receptor.

At a concentration of 1 µM, the this compound demonstrated agonist activity at both CB1 and CB2 receptors. wikipedia.org The observed activation was 25.8% at CB1 and 43.5% at CB2, indicating a notable level of functional efficacy, particularly at the CB2 receptor. wikipedia.org This suggests that upon its formation in the body, the metabolite can contribute to the cannabinoid-like effects of the parent compound by activating these signaling pathways.

Table 1: Functional Activity of this compound at Cannabinoid Receptors

CompoundConcentrationReceptor% Activation vs. BasalSource
This compound1 µMCB125.8% wikipedia.org
This compound1 µMCB243.5% wikipedia.org

Comparative Pharmacodynamics with Parent Compounds and Other Metabolites

When comparing the functional activity of this compound to its parent compound, PB-22, and the reference synthetic cannabinoid JWH-018, clear differences in potency and efficacy are observed. The parent compound, PB-22, is a highly potent agonist at both CB1 and CB2 receptors, with reported EC50 values of 5.1 nM and 37 nM, respectively. wikipedia.org

In a direct comparison using a GPCR activation assay, PB-22 itself caused a significantly stronger receptor activation than JWH-018, showing a 2.87-fold increase at the CB1 receptor and a 1.38-fold increase at the CB2 receptor. wikipedia.org In contrast, the activity of the this compound was significantly lower than that of both PB-22 and JWH-018 at the CB1 receptor. wikipedia.org However, its activation of the CB2 receptor (43.5%) was notable. wikipedia.org This suggests that while the metabolic conversion to the pentanoic acid derivative reduces activity compared to the parent compound, the metabolite is not inert and retains significant biological activity, especially at the CB2 receptor. wikipedia.org This pattern, where metabolites retain cannabinoid activity, is critical for understanding the duration and profile of effects following consumption of the parent synthetic cannabinoid. caymanchem.com

Table 2: Comparative Functional Activity of PB-22, its Metabolite, and JWH-018

CompoundReceptorParameterValueSource
PB-22 CB1EC505.1 nM wikipedia.org
CB2EC5037 nM wikipedia.org
CB1Receptor Activation vs. JWH-0182.87-fold increase wikipedia.org
CB2Receptor Activation vs. JWH-0181.38-fold increase wikipedia.org
This compound CB1% Activation vs. Basal (at 1µM)25.8% wikipedia.org
CB2% Activation vs. Basal (at 1µM)43.5% wikipedia.org
JWH-018 CB1 / CB2ActivityReference Compound wikipedia.org

Compound Names

Common NameChemical Name
PB-22quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate wikipedia.org
This compound3-[(8-quinolinyloxy)carbonyl]-1H-indole-1-pentanoic acid caymanchem.com
JWH-018(Naphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone wikipedia.orgunodc.org

Environmental Stability and Degradation Pathways

Assessment of Environmental Persistence in Aqueous Systems

The environmental persistence of a chemical compound in aqueous systems is a critical factor in determining its potential for widespread distribution and long-term ecological impact. For PB-22 N-pentanoic acid metabolite, direct studies on its persistence in environmental waters are limited. However, insights can be drawn from its chemical structure and from studies on other synthetic cannabinoid metabolites.

The stability of a chemical in an aqueous environment is primarily influenced by its susceptibility to hydrolysis and photolysis. The structure of this compound, which includes an ester linkage, suggests a potential for hydrolysis. However, the rate of this hydrolysis under typical environmental pH and temperature conditions has not been empirically determined. One study on the stability of other synthetic cannabinoids in wastewater, not specific to this metabolite, indicated that while the parent compounds could degrade, some metabolites showed greater stability. nih.gov

Furthermore, a supplier of the analytical standard for this compound reports that the compound is stable for at least five years when stored under ideal laboratory conditions (-20°C). caymanchem.comcaymanchem.com While this does not directly translate to environmental persistence, it suggests a degree of chemical stability.

The detection of various synthetic cannabinoid metabolites, including those of PB-22, in wastewater influents and effluents confirms their entry into and potential persistence through conventional wastewater treatment processes. nih.gov The presence of these metabolites in treated wastewater indicates that they are not completely removed and can be discharged into receiving surface waters. nih.gov

Table 1: Factors Influencing the Environmental Persistence of Synthetic Cannabinoid Metabolites in Aqueous Systems

FactorDescriptionRelevance to this compound
Hydrolysis The chemical breakdown of a compound due to reaction with water.The ester linkage in the parent compound PB-22 is susceptible to hydrolysis, which forms the N-pentanoic acid metabolite. The stability of the metabolite itself to further hydrolysis is not well-documented in environmental conditions.
Photolysis The breakdown of a compound by photons, particularly from sunlight.No specific data is available for the photodegradation of this compound. However, aromatic structures within the molecule could be susceptible to photolytic degradation.
Sorption The binding of a chemical to particulate matter, such as sediment or sludge.The hydrophobicity of synthetic cannabinoid metabolites suggests they may adsorb to solids, which can affect their concentration in the water column and their bioavailability for degradation. nih.gov
Volatility The tendency of a substance to vaporize.Due to its chemical structure and expected low vapor pressure, this compound is not expected to be significantly removed from aqueous systems through volatilization.

Abiotic and Biotic Degradation Mechanisms in Environmental Matrices

The degradation of this compound in the environment can occur through both abiotic (non-biological) and biotic (biological) processes. These mechanisms are crucial for the natural attenuation of the compound in soil and water.

Abiotic Degradation:

Abiotic degradation pathways for organic compounds in the environment primarily include hydrolysis and photolysis.

Hydrolysis: The parent compound, PB-22, contains an ester linkage that is hydrolyzed in the human body to form this compound. It is plausible that this hydrolysis could also occur abiotically in aqueous environments, contributing to the formation of the metabolite from any parent compound that reaches the environment. The metabolite itself is a carboxylic acid and is generally more resistant to further hydrolysis.

Photolysis: The chromophores present in the quinoline (B57606) and indole (B1671886) rings of the this compound structure suggest that the compound may absorb light in the UV spectrum, potentially leading to photodegradation. However, the specific rates and products of this degradation pathway in environmental settings have not been investigated.

Biotic Degradation:

Biotic degradation by microorganisms is a primary pathway for the removal of many organic pollutants from the environment.

Microbial Metabolism: While specific studies on the microbial degradation of this compound are lacking, the general principles of microbial metabolism of xenobiotics can be applied. Microorganisms in wastewater treatment plants, soils, and sediments possess a diverse range of enzymes that can break down complex organic molecules. The pentanoic acid side chain of the metabolite could potentially be a site for beta-oxidation by bacteria.

Wastewater Treatment Plants (WWTPs): WWTPs are hotspots for the transformation of many pharmaceuticals and illicit drugs. Studies have shown that while some synthetic cannabinoid metabolites are partially removed during wastewater treatment, a significant fraction can pass through unchanged. nih.gov The efficiency of removal is dependent on the specific operational parameters of the WWTP, such as the sludge retention time and the presence of advanced treatment processes like ozonation or activated carbon.

Table 2: Potential Degradation Pathways for this compound in the Environment

Degradation PathwayTypeDescriptionPotential Relevance
Hydrolysis AbioticCleavage of the ester bond in the parent compound PB-22 is a primary formation pathway for the metabolite.The metabolite itself is likely more stable to hydrolysis.
Photolysis AbioticDegradation by sunlight.The aromatic rings suggest potential for photodegradation, but this has not been studied.
Microbial Oxidation BioticBreakdown by microorganisms, potentially targeting the alkyl chain or aromatic rings.Likely a significant long-term degradation pathway in soil and water, but rates are unknown.
Sorption to Sludge/Sediment Abiotic/BioticAdherence to solid particles, which can lead to removal from the water column and potential for anaerobic degradation.The hydrophobic nature of the molecule suggests this is a relevant process. nih.gov

Implications for Environmental Monitoring and Waste Management Studies

The presence and persistence of this compound in the environment have several important implications for environmental monitoring and waste management.

Biomarker for Consumption: The detection of this compound in wastewater serves as a specific biomarker for the consumption of the parent synthetic cannabinoid, PB-22, within a given population. cerilliant.com This application, known as wastewater-based epidemiology, can provide near real-time data on drug use trends.

Analytical Challenges: The accurate detection and quantification of this metabolite in complex environmental matrices like wastewater require sensitive and specific analytical methods, typically involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov The development of certified reference materials for this compound is crucial for ensuring the quality and comparability of monitoring data. cerilliant.com

Wastewater Treatment Efficacy: The incomplete removal of synthetic cannabinoid metabolites in conventional WWTPs highlights the need for research into more advanced treatment technologies. Tertiary treatments such as ozonation, advanced oxidation processes, and activated carbon adsorption may be necessary to effectively remove these persistent compounds before they are discharged into the environment. nih.gov

Environmental Risk Assessment: To date, a comprehensive environmental risk assessment for this compound has not been conducted. Such an assessment would require data on its environmental concentrations (exposure) and its potential toxicological effects on aquatic organisms (ecotoxicity). The lack of ecotoxicity data is a significant knowledge gap that hinders the ability to fully understand the environmental risks posed by this and other synthetic cannabinoid metabolites.

Future Directions in Pb 22 N Pentanoic Acid Metabolite Research

Elucidation of Minor and Novel Metabolic Pathways

While the primary metabolic pathway for PB-22 is established as ester hydrolysis to form PB-22 N-pentanoic acid, a complete understanding of its biotransformation requires the characterization of less abundant, or "minor," metabolic routes. nih.govresearchgate.net Human hepatocyte incubation studies have revealed that PB-22 undergoes a variety of other phase I and phase II reactions, including oxidation and glucuronidation. nih.govresearchgate.net Further investigations have identified even more obscure pathways such as epoxide formation followed by hydrolysis and the production of cysteine conjugates. nih.govresearchgate.net

Future research will likely focus on:

Deep Metabolite Mining: Employing high-resolution mass spectrometry (HR-MS) to re-examine in vitro and in vivo samples to uncover previously unidentified, low-abundance metabolites.

Alternative Model Systems: Utilizing models like the fungus Cunninghamella elegans, which has proven effective in generating a wide array of human-like metabolites for other synthetic cannabinoids, including transformations like di- and tri-hydroxylation. nih.govuts.edu.au This can help produce sufficient quantities of minor metabolites for definitive structural characterization, which is often a challenge with human samples. uts.edu.au

Investigating Shared Pathways: Since PB-22 shares structural similarities with other synthetic cannabinoids like JWH-018, comparative metabolic studies can help predict and identify novel shared metabolic pathways. caymanchem.com For example, the metabolism of 5F-PB-22, a fluorinated analog, involves oxidative defluorination to yield PB-22 metabolites, indicating that similar cross-compound metabolic steps could exist for other analogs. nih.govresearchgate.net

Identifying these minor pathways is crucial as they can provide additional biomarkers to confirm PB-22 consumption and help differentiate it from intake of structurally related compounds.

Table 1: Known and Investigated Metabolic Pathways of PB-22

Pathway TypeDescriptionKey Resulting MetabolitesSignificance
Major Pathway: Ester HydrolysisCleavage of the ester bond, the predominant metabolic route. nih.govresearchgate.netPB-22 N-pentanoic acidPrimary biomarker for detecting PB-22 use. nih.govcerilliant.com
Minor Pathway: OxidationAddition of hydroxyl groups to various positions on the molecule. nih.govHydroxypentyl-PB-22, Hydroxylated pentylindole-3-carboxylic acidProvides secondary confirmation of PB-22 intake. nih.gov
Minor Pathway: Epoxide FormationFormation of an epoxide, followed by internal hydrolysis. nih.govresearchgate.netDihydrodiol metabolitesReveals complex biotransformation steps. nih.gov
Minor Pathway: ConjugationAttachment of endogenous molecules like glucuronic acid or cysteine. nih.govresearchgate.netGlucuronidated metabolites, Cysteine conjugatesImportant for understanding the full clearance process of the compound.

Advancements in Ultra-Trace Analytical Detection Methodologies

The effective detection of PB-22 N-pentanoic acid metabolite in forensic and clinical settings is contingent on the sensitivity and specificity of analytical methods. Because parent synthetic cannabinoids are often extensively metabolized and may be absent or at very low concentrations in urine, the focus is on their metabolites. nih.govnih.gov The future of detection lies in pushing the limits of analytical sensitivity to "ultra-trace" levels.

Key areas for advancement include:

Enhanced Mass Spectrometry: The continued development of liquid chromatography-mass spectrometry (LC-MS) techniques, such as high-resolution tandem mass spectrometry (LC-MS/MS) and quadrupole time-of-flight (LC-QTOF) systems, will enable lower limits of detection (LOD) and quantification (LOQ). nih.govnih.govnih.gov This allows for the detection of metabolites for a longer period after consumption and in alternative matrices like hair and oral fluid. caymanchem.com

Novel Immunoassays: While current immunoassays can be useful for rapid screening, they often lack specificity and may not detect newer compounds. nih.gov Future work will involve the development of highly specific monoclonal antibodies that can target unique epitopes of metabolites like PB-22 N-pentanoic acid, leading to more reliable and sensitive next-generation immunoassay screening tools. nal-vonminden.com

Non-Invasive and Instantaneous Detection: Research into novel detection platforms, such as those based on fluorescence spectral fingerprints, could lead to portable, low-cost devices for instant, on-site screening of physical materials for synthetic cannabinoids without requiring sample extraction. acs.orgnih.gov

These advancements are critical for keeping pace with the evolving landscape of synthetic drugs and ensuring that analytical methods remain robust and fit for purpose.

Integrated Omics Approaches for Comprehensive Metabolite Profiling

To gain a holistic understanding of the biological impact of PB-22, future research will increasingly adopt integrated "omics" approaches. This involves combining metabolomics with other high-throughput techniques like genomics, transcriptomics, and proteomics to build a comprehensive picture of the drug's interaction with the body. nih.gov

Metabolomics: Untargeted metabolomics studies can reveal the broader metabolic footprint of PB-22 exposure, identifying disruptions in endogenous pathways such as energy metabolism or neurotransmitter systems. mdpi.com While such research on synthetic cannabinoids is still scarce, it holds immense potential for understanding the compound's systemic effects. mdpi.com

Transcriptomics and Proteomics: Integrating metabolomic data with transcriptomic (gene expression) and proteomic (protein expression) data can link the presence of this compound to changes in the activity of specific metabolic enzymes and transport proteins. mdpi.com For example, this could identify specific cytochrome P450 (CYP) isoenzymes or UDP-glucuronosyltransferases (UGT) whose expression levels change in response to PB-22 exposure. nih.govfrontiersin.org

Multi-Omics Integration: The ultimate goal is to create a multi-layered view, from the genetic predispositions that might influence metabolism (genomics) to the functional output (metabolomics). nih.govbiorxiv.org This "systems biology" approach can uncover the full cascade of events, from the gene to the metabolite to the physiological effect, providing insights into inter-individual variability in metabolism and toxicity. nih.govarxiv.org

These integrated strategies move beyond simple detection to explain the biological mechanisms underlying metabolism and potential toxicity. mdpi.com

Development of Predictive Computational Models for Synthetic Cannabinoid Metabolism

Given the sheer number and rapid emergence of new synthetic cannabinoids, experimental determination of metabolic pathways for each new compound is impractical. nih.gov Therefore, the development of reliable in silico (computational) models to predict metabolism is a major priority for future research.

Current and future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Models: These models aim to predict the biological activity or metabolic fate of a chemical based on its structure. nih.gov For synthetic cannabinoids, QSAR models are being developed to predict affinity for cannabinoid receptors, which can provide an initial estimate of a new compound's potential psychoactivity. nih.gov

Metabolism Prediction Software: Software platforms can predict sites of metabolism on a molecule and the likely resulting metabolites. nih.gov However, studies have shown that predictions from these tools can be inconsistent with results from human hepatocyte studies, highlighting the need for refinement. frontiersin.org

Machine Learning and AI: The future of predictive toxicology and metabolism lies in advanced machine learning and artificial intelligence (AI) approaches. ibm.com Models based on neural machine translation are being developed to treat metabolism prediction as a "translation" problem, converting the structure of a parent drug into the structure of its metabolites. ibm.com These rule-free systems can generalize across different enzyme families and have the potential to predict metabolites from both major and minor pathways with greater accuracy. ibm.com The FDA's increasing encouragement of such New Approach Methodologies (NAMs) is expected to accelerate their development and adoption. mondaq.com

Table 2: Comparison of Metabolic Investigation Approaches

ApproachDescriptionAdvantagesLimitationsFuture Outlook
In Vitro (e.g., Hepatocytes)Studying metabolism using human liver cells. nih.govnih.govHigh biological relevance; considered a gold standard for predicting human metabolites. nih.govfrontiersin.orgCan be expensive; may not capture all minor pathways or whole-body effects.Continued use as a benchmark for validating other models.
In Vivo (e.g., Animal Models)Studying metabolism in living organisms.Provides data on full biological systems, including distribution and excretion.Ethical concerns; metabolic differences between species and humans.Reduced use in favor of New Approach Methodologies (NAMs). mondaq.com
Integrated OmicsCombining metabolomics, genomics, etc., for a systems-level view. nih.govProvides comprehensive mechanistic insights into metabolic regulation and effects. mdpi.comComplex data analysis; high cost and resource requirements. mdpi.comIncreasing adoption for a holistic understanding of drug effects.
In Silico (Computational)Using computer models to predict metabolism. nih.govFast, low-cost, and high-throughput; ideal for screening new compounds. nih.govPredictive accuracy can be variable and requires validation. frontiersin.orgRapid development using AI and machine learning for improved accuracy. ibm.com

Q & A

What analytical methods are most effective for detecting and quantifying PB-22 N-pentanoic acid metabolite in biological matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound due to its high sensitivity and specificity. Key steps include:

  • Sample preparation : Liquid-liquid extraction (LLE) or supported liquid extraction (SLE) is used to isolate metabolites from urine or serum, with SLE offering faster processing and higher recovery rates (68.4–90.7%) compared to traditional solid-phase extraction .
  • Chromatography : A Zorbax Eclipse Plus C18 column (3.0 × 100 mm, 1.8 µm) achieves optimal separation with retention times between 3.26–4.47 minutes .
  • Quantification : Calibration curves (5–40 ng/mL, R² > 0.99) are validated using isotopically labeled internal standards. Limits of detection (LOD) in urine range from 12–2090 pg/mL .

Advanced Consideration : Method validation must account for matrix effects and potential interference from structurally similar drugs (e.g., clonazepam, morphine) .

What are the primary metabolic pathways of PB-22 leading to the formation of N-pentanoic acid metabolite?

Answer:
PB-22 undergoes ester hydrolysis as the dominant Phase I metabolic pathway, cleaving the quinolinyl ester bond to yield 1-(4-carboxybutyl)-1H-indole-3-carboxylic acid (PB-22 N-pentanoic acid-3-carboxyindole metabolite) . Secondary transformations include:

  • Hydroxylation : Minor metabolites with hydroxylation at the indole alkyl chain or quinolinyl moiety .
  • Glucuronidation : Five glucuronide conjugates are identified in human hepatocyte studies, enhancing urinary excretion .

Advanced Consideration : Unlike 5F-PB-22, PB-22 does not undergo defluorination, highlighting structural stability in metabolic studies .

How do hydrolysis conditions (e.g., enzymatic vs. non-enzymatic) impact the quantification of this compound?

Answer:
Hydrolysis protocols significantly affect metabolite yield:

  • Non-hydrolyzed urine : Detects free metabolites (e.g., PB-22 N-pentanoic acid at 12–2090 pg/mL) but underestimates total metabolite levels due to conjugated forms .
  • Enzymatic hydrolysis : β-glucuronidase treatment releases glucuronidated metabolites, increasing detected concentrations by 30–50% in hydrolyzed vs. unhydrolyzed samples .

Advanced Consideration : Optimize hydrolysis time and enzyme concentration to avoid matrix degradation, which can introduce artifacts .

What discrepancies exist in reported metabolite concentrations across studies, and how can they be resolved?

Answer:
Concentration variations arise from:

  • Sample heterogeneity : PB-22 N-pentanoic acid levels in urine vary widely (12–2090 pg/mL) due to individual pharmacokinetic differences .
  • Analytical sensitivity : LC-MS/MS methods with lower LODs (e.g., 5 pg/mL) detect trace metabolites missed by ELISA (LOD > 800 pg/mL) .

Resolution : Use harmonized protocols (e.g., SWGTOX guidelines) for calibration and cross-validate findings with high-resolution MS (e.g., Orbitrap) to confirm structural assignments .

How can researchers differentiate this compound from structurally similar synthetic cannabinoid metabolites?

Answer:
Strategies include:

  • Chromatographic separation : Phenyl-hexyl columns resolve co-eluting metabolites (e.g., UR-144 N-pentanoic acid) that C18 columns cannot .
  • High-resolution MS : Monitor unique fragment ions (e.g., m/z 245.1 for PB-22 N-pentanoic acid) and isotopic patterns to exclude interferences like MAM-2201 metabolites .

Advanced Consideration : Employ molecular networking or machine learning tools to predict retention times and fragmentation patterns for novel analogs .

What are the challenges in correlating this compound levels with pharmacological effects?

Answer:
Key challenges include:

  • Low metabolite activity : PB-22 N-pentanoic acid exhibits minimal CB1/CB2 receptor binding compared to parent PB-22, making it a poor biomarker for acute intoxication .
  • Temporal discordance : Metabolite peaks (e.g., 6.5 hours post-exposure) lag behind parent compound effects, complicating pharmacodynamic correlations .

Advanced Consideration : Use pharmacokinetic modeling to estimate time-dependent metabolite contributions to toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PB-22 N-pentanoic acid metabolite
Reactant of Route 2
PB-22 N-pentanoic acid metabolite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.